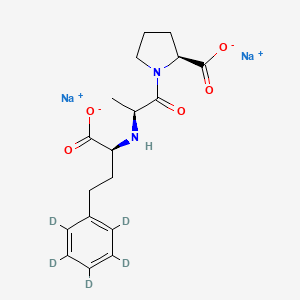

Enalaprilat-D5, sodium salt

Description

Enalaprilat-D5, sodium salt (CAS: 1356922-29-6) is a deuterium-labeled analog of enalaprilat (MK-422), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. It is widely used as an internal standard (ISTD) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays to quantify enalaprilat and other ACE inhibitors in biological matrices like plasma . The compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions in the enalaprilat molecule, enhancing its stability and isotopic distinction during analytical workflows .

Properties

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium labeling is achieved through two primary approaches:

-

Deuterated Starting Materials : Key intermediates, such as L-alanine-D4 or deuterated benzyl alcohol, are synthesized or sourced to introduce deuterium at specific positions. For example, benzyl alcohol-D7 serves as a precursor for deuterated benzyl-protecting groups, which are later removed during hydrogenolysis.

-

Isotopic Exchange Reactions : Post-synthetic deuteration employs acidic or basic conditions to facilitate hydrogen-deuterium exchange at labile positions, such as the α-hydrogens of carboxylic acid groups.

Stepwise Synthesis Protocol

A representative synthetic pathway, derived from patent CN105294827A, involves the following stages:

-

Condensation of Deuterated Alanine Benzyl Ester :

-

Catalytic Hydrogenation :

-

Coupling with L-Proline :

-

Salt Formation :

Industrial-Scale Production Methods

Industrial manufacturing scales the laboratory synthesis while optimizing for cost, yield, and regulatory compliance. Key considerations include:

Process Intensification

Deuterium Source Optimization

| Deuterium Source | Cost (USD/g) | Isotopic Purity | Reaction Compatibility |

|---|---|---|---|

| D2 Gas | 12.50 | 99.9% | Hydrogenation |

| CD3OD (Deuterated Methanol) | 8.20 | 99.5% | Esterification |

| D2O | 4.80 | 99.8% | Acidic Exchange |

Data synthesized from patent and analytical literature

Reaction Optimization and Kinetic Studies

Temperature and Solvent Effects

Deuterium incorporation efficiency varies significantly with reaction conditions:

-

Esterification Step :

-

Hydrogenation :

Catalytic System Tuning

-

Pd/C vs. PtO2 : Pd/C provides higher deuteration efficiency (93% vs. 87%) but requires longer reaction times (12 vs. 8 hours).

-

Additives : Triethylamine (1 mol%) suppresses racemization during peptide coupling, preserving enantiomeric excess >99%.

Analytical Characterization and Quality Control

Mass Spectrometry Profiling

LC-MS/MS analysis confirms deuterium distribution:

Purity Assessment

| Impurity Source | Detection Method | Acceptable Limit |

|---|---|---|

| Non-deuterated analog | HPLC-UV (220 nm) | ≤0.1% |

| Diastereomers | Chiral CE | ≤0.2% |

| Residual Solvents | GC-FID | ≤50 ppm |

Adapted from analytical validation protocols

Challenges and Mitigation Strategies

Isotopic Dilution

Chemical Reactions Analysis

Types of Reactions

Enalaprilat-D5, sodium salt undergoes various chemical reactions, including:

Oxidation: Enalaprilat can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert enalaprilat back to its precursor forms.

Substitution: Deuterium atoms in Enalaprilat-D5 can be substituted with other atoms or groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of enalaprilat, as well as substituted derivatives that can be used for further research and development .

Scientific Research Applications

Enalaprilat-D5, sodium salt is widely used in scientific research for its ability to act as a stable isotopic label. This allows researchers to track the distribution and breakdown of enalaprilat in biological systems without interference from endogenous compounds. Applications include:

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of enalaprilat.

Metabolic Pathway Analysis: Elucidating the metabolic pathways and identifying key intermediates and metabolites.

Drug Interaction Studies: Investigating potential interactions with other drugs and their impact on enalaprilat metabolism

Mechanism of Action

Enalaprilat-D5, sodium salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .

Comparison with Similar Compounds

Key Properties:

- Purity : >98% (HPLC-grade) .

- Storage: Typically stored at −80°C in methanol to maintain stability .

- Inorganic Content: Contains ~10% inorganic matter (e.g., residual salts), which is critical to account for during sample preparation .

Enalaprilat-D5, sodium salt, enables precise quantification of enalaprilat in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research due to its near-identical chromatographic behavior to the unlabeled drug but distinct mass spectral signature .

Comparison with Similar Compounds

Deuterated and isotopically labeled ACE inhibitors are essential tools for accurate bioanalytical assays. Below is a detailed comparison of this compound, with structurally or functionally related compounds:

Table 1: Comparative Overview of Isotopically Labeled ACE Inhibitors

Analytical Performance:

Mass Spectral Characteristics :

- This compound : Protonated molecular ion [M+H]⁺ at m/z 354.2; product ion at m/z 105.2 .

- Perindoprilat-¹³C3 : [M+H]⁺ at m/z 344.2; product ion at m/z 100.2 .

- Enalapril-D5 maleate : Shares similar fragmentation patterns but distinct retention times due to the maleate counterion .

The deuterium labeling in Enalaprilat-D5 provides a 5 Da mass shift compared to the unlabeled drug, minimizing interference in quantification .

Chromatographic Behavior: Enalaprilat-D5 co-elutes with enalaprilat, ensuring consistent recovery rates during extraction (e.g., protein precipitation with methanol/acetonitrile) . In contrast, Perindoprilat-¹³C3 exhibits slight retention time differences due to carbon-13’s subtle effects on polarity .

Cost-Effectiveness :

this compound ($430/mg) is more affordable than Benazeprilat-D5 Acyl-β-D-glucuronide ($4,500/mg), making it preferable for high-throughput labs .

Key Advantages Over Non-Deuterated Analogs:

- Reduced Matrix Effects: Deuterium labeling minimizes ion suppression/enhancement in biological samples compared to non-labeled standards .

- Stability : Enhanced resistance to metabolic degradation during sample processing .

Limitations and Considerations

- Inorganic Content: The ~10% inorganic residue in this compound, requires gravimetric correction during ISTD preparation .

- Cross-Reactivity : While rare, co-eluting deuterated analogs (e.g., Enalapril-D5 maleate) may require orthogonal analytical methods for differentiation .

Biological Activity

Enalaprilat-D5, sodium salt, is a deuterated form of enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in pharmacological research due to its enhanced stability and the ability to conduct precise pharmacokinetic studies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties:

- CAS Number: 1356922-29-6

- Molecular Formula: C₁₈H₂₈N₂O₇

- Molecular Weight: 384.424 g/mol

Enalaprilat-D5 operates as a competitive inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, enalaprilat-D5 decreases the conversion of angiotensin I to angiotensin II, leading to reduced vasoconstriction and lower blood pressure. This mechanism also results in decreased aldosterone secretion, promoting diuresis and further contributing to blood pressure regulation .

Biological Activity and Effects

In Vitro Studies:

Enalaprilat-D5 has demonstrated significant biological activity in various laboratory settings:

- ACE Inhibition: The compound exhibits an IC50 of 1.94 nM against human endothelial ACE, indicating high potency .

- Cellular Effects: In neonatal rat cardiac fibroblasts, enalaprilat-D5 reduces IGF-I-induced growth by 30% in a concentration-dependent manner, with an IC50 of 90 mM .

In Vivo Studies:

Research involving animal models has highlighted the physiological effects of enalaprilat-D5:

- Hemodynamic Effects: In a rat model of hemorrhagic shock, administration of enalaprilat resulted in a significant reduction in mean arterial pressure (MAP) and cardiac output (CO), demonstrating its efficacy in managing acute cardiovascular conditions .

- Tissue Penetration: Studies indicate that enalaprilat can penetrate various tissues, particularly the kidneys and vascular tissues, although it poorly crosses the blood-brain barrier .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | IC50 (nM) | Key Characteristics |

|---|---|---|---|

| Enalaprilat-D5 | ACE Inhibition | 1.94 | Deuterated for stability; enhances PK studies |

| Enalapril | Prodrug converted to enalaprilat | N/A | Requires hepatic conversion; less stable |

| Lisinopril | ACE Inhibition | ~10 | Similar action but different structure |

| Ramiprilat | ACE Inhibition | ~6 | Comparable therapeutic effects |

Case Studies and Research Findings

-

Pharmacokinetics in Equine Models:

A study investigated the pharmacokinetics of enalapril (0.5 mg/kg IV) and its effects on blood pressure regulation in horses. It was found that intravenous administration led to significant reductions in systolic blood pressure without adverse effects, supporting its clinical utility in veterinary medicine . -

Human Trials:

Clinical trials have shown that enalaprilat effectively reduces blood pressure in patients with hypertension. However, responses may vary based on demographic factors such as race, with African American patients experiencing different efficacy levels compared to other populations . -

Adverse Effects:

Common adverse effects associated with enalaprilat include hypotension, headache, and cough. Notably, angioedema is a serious risk that necessitates immediate medical attention upon occurrence .

Q & A

Basic Research Questions

Q. How can Enalaprilat-D5, sodium salt be reliably identified and distinguished from non-deuterated enalaprilat in pharmacokinetic studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) or liquid chromatography–tandem mass spectrometry (LC–MS/MS) to detect the mass shift caused by deuterium substitution. Key fragments (e.g., m/z ratios) should be validated against reference standards. Isotopic purity must be confirmed via nuclear magnetic resonance (NMR) or isotopic ratio analysis to exclude interference from non-deuterated analogs .

Q. What protocols ensure accurate quantification of this compound in biological matrices like plasma?

- Methodological Answer : Employ stable isotope dilution assays (SIDA) with deuterated internal standards. For LC–MS/MS, optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) to resolve Enalaprilat-D5 from endogenous compounds. Validate recovery rates using spike-and-recovery experiments in blank plasma .

Q. How does the sodium salt formulation of Enalaprilat-D5 influence its solubility and stability in experimental buffers?

- Methodological Answer : Conduct solubility testing in phosphate-buffered saline (PBS) or simulated biological fluids at physiological pH (7.4). Stability studies should assess degradation under varying temperatures (4°C vs. −80°C) and light exposure. Monitor sodium content via ion chromatography to ensure consistency across batches .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to study angiotensin-converting enzyme (ACE) inhibition kinetics?

- Methodological Answer : Use competitive binding assays with fluorescent or radiolabeled substrates (e.g., Hip-His-Leu). Account for deuterium isotope effects by comparing inhibition constants (Ki) of Enalaprilat-D5 with non-deuterated analogs. Include controls for sodium ion interference in enzymatic activity assays .

Q. How can researchers resolve discrepancies in pharmacokinetic data between Enalaprilat-D5 and its non-deuterated form?

- Methodological Answer : Perform parallel in vivo studies in animal models (e.g., rats) to compare clearance rates. Use compartmental modeling to assess whether deuterium labeling alters tissue distribution or metabolic pathways. Validate findings with microsampling techniques and metabolite profiling .

Q. What strategies mitigate matrix effects when analyzing this compound in complex biological samples?

- Methodological Answer : Implement matrix-matched calibration curves and post-column infusion to identify ion suppression/enhancement zones. Use phospholipid removal plates during sample preparation. Optimize solid-phase extraction (SPE) protocols to reduce co-eluting contaminants .

Q. How does the presence of inorganic residues (~10%) in this compound impact in vitro assay outcomes?

- Methodological Answer : Characterize inorganic content via inductively coupled plasma mass spectrometry (ICP-MS). Test dose-response curves in cell-based assays (e.g., ACE inhibition in endothelial cells) with and without inorganic removal (e.g., dialysis). Compare results to ultra-pure synthetic analogs .

Q. What statistical approaches are recommended for validating the reproducibility of this compound in longitudinal studies?

- Methodological Answer : Use intra- and inter-day precision assessments with coefficient of variation (CV) thresholds (<15%). Apply Bland-Altman analysis to evaluate agreement between replicate measurements. For longitudinal data, mixed-effects models can account for batch-to-batch variability .

Future Research Directions

- Investigate the long-term stability of this compound in lyophilized vs. liquid formulations.

- Explore deuterium’s impact on drug-receptor binding dynamics using molecular dynamics simulations .

- Develop multi-omics workflows to correlate Enalaprilat-D5 pharmacokinetics with proteomic/metabolomic changes in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.